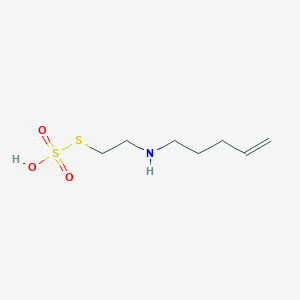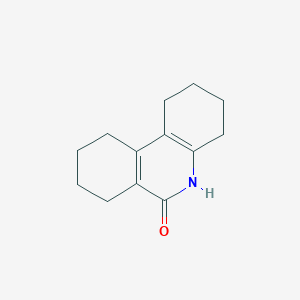
2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one is a heterocyclic organic compound with a unique structure that includes a phenanthridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of a phenanthridine derivative followed by cyclization. The reaction conditions often include the use of reducing agents such as lithium aluminum hydride or sodium borohydride, and the cyclization step may require acidic or basic catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at positions adjacent to the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2,3,4,5,7,8,9,10-Octahydro-1H-phenanthridin-6-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity. The specific pathways involved depend on the biological context, but common targets include DNA, proteins, and cell membranes. The compound’s ability to undergo various chemical reactions also contributes to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Phenanthridine: Shares the core structure but lacks the hydrogenation seen in 2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one.
Phenanthrene: A related polycyclic aromatic hydrocarbon with different chemical properties.
Quinoline: Another heterocyclic compound with a nitrogen atom in the ring, but with a different arrangement.
Uniqueness: this compound is unique due to its fully hydrogenated phenanthridine core, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
13689-45-7 |
|---|---|
Molekularformel |
C13H17NO |
Molekulargewicht |
203.28 g/mol |
IUPAC-Name |
2,3,4,5,7,8,9,10-octahydro-1H-phenanthridin-6-one |
InChI |
InChI=1S/C13H17NO/c15-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)14-13/h1-8H2,(H,14,15) |
InChI-Schlüssel |
PIRYUTURFGWSAC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(C1)C3=C(CCCC3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




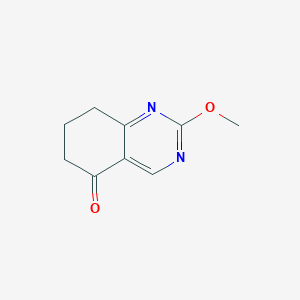

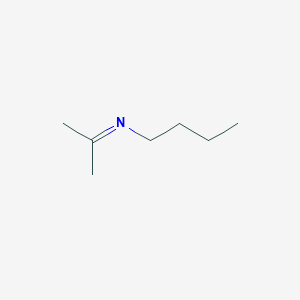

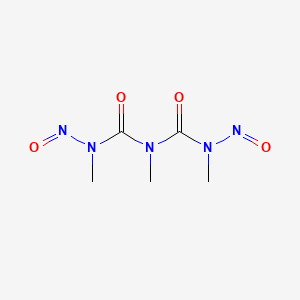
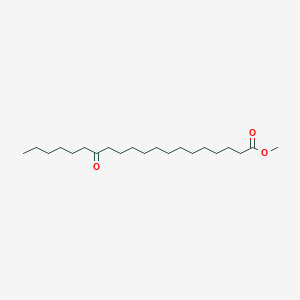
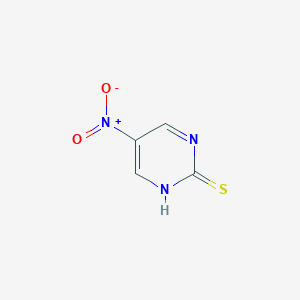
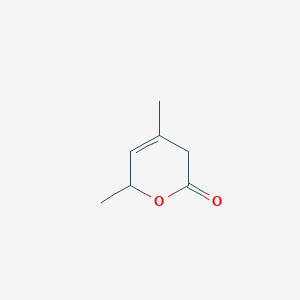
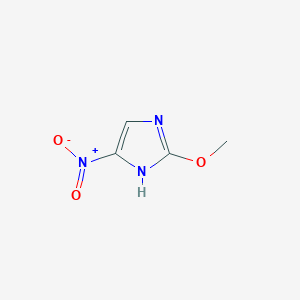

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
